Alkasar-18

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

ALKASAR-18 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung lipophiler zytotoxischer Arzneimittel verwendet.

Biologie: this compound wird in der Zellbiologieforschung verwendet, um seine Auswirkungen auf Krebszellen zu untersuchen.

Medizin: Die Verbindung hat in präklinischen Studien vielversprechende Ergebnisse für die Behandlung verschiedener Krebsarten gezeigt.

Industrie: this compound wird bei der Entwicklung neuer Krebsmedikamente und Formulierungen verwendet

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die DNA-Polymerase Alpha hemmt, ein Enzym, das für die DNA-Replikation unerlässlich ist. Durch die Hemmung dieses Enzyms stört this compound die DNA-Synthese, was zum Zelltod führt. Dieser Mechanismus macht es besonders effektiv gegen schnell proliferierende Krebszellen .

Ähnliche Verbindungen:

Cytosinarabinosid (Ara-C): Die Ausgangsverbindung, aus der this compound gewonnen wird.

N4-Alkyl-Derivate von Cytarabin: Andere Derivate mit unterschiedlichen Alkylkettenlängen.

Einzigartigkeit: this compound zeichnet sich durch seine starke Lipophilie aus, die seine Fähigkeit erhöht, Zellmembranen zu durchdringen und seine zytotoxischen Wirkungen auszuüben. Diese Eigenschaft macht es effektiver als andere ähnliche Verbindungen bei der gezielten Ansteuerung von Krebszellen .

Wirkmechanismus

Alkasar-18, also known as N(4)-Octadecyl-1-arabinofuranosylcytosine or N4-Octadecylcytosine beta-D-arabinofuranoside, is a lipophilic derivative of Ara-C used to improve the incorporation of Ara-C, an anti-cancer agent, into lipid bilayers of liposomes and/or target cells .

Target of Action

The primary target of this compound is the enzyme POLA . This enzyme plays a crucial role in DNA replication, making it a key target for many anticancer drugs.

Mode of Action

This compound acts as a POLA inhibitor . By inhibiting this enzyme, this compound disrupts DNA replication, leading to cell death. This makes it particularly effective against rapidly dividing cells, such as cancer cells .

Biochemical Pathways

DNA replication pathway . By inhibiting POLA, this compound disrupts the normal process of DNA replication, leading to cell death .

Pharmacokinetics

Pharmacokinetics of this compound in healthy mice gave plasma half-lives of t1/2(a) = 10 min and t1/2(b) = 7 - 10 hours . A relatively high proportion of the drug is found in the liver, however with similar elimination kinetics as in plasma . A high proportion of this compound is bound to erythrocytes .

Result of Action

The result of this compound’s action is the disruption of DNA replication, leading to cell death. This makes it particularly effective against rapidly dividing cells, such as cancer cells . It has shown potent antitumor activity against leukemias and solid tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . .

Biochemische Analyse

Biochemical Properties

Alkasar-18 is known to interact with POLA1, a DNA polymerase alpha subunit . As a POLA1 inhibitor, it plays a role in biochemical reactions by inhibiting the function of this enzyme

Cellular Effects

Given its role as a POLA1 inhibitor, it is likely to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

This compound acts as a POLA1 inhibitor . POLA1 is a DNA polymerase involved in the initiation of DNA replication. By inhibiting POLA1, this compound could potentially interfere with DNA replication, thereby exerting its cytotoxic effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: ALKASAR-18 wird durch eine Reihe chemischer Reaktionen ausgehend von Cytosinarabinosid synthetisiert. Der Schlüsselschritt beinhaltet die Alkylierung der N4-Position von Cytosinarabinosid mit einer Octadecylgruppe. Diese Reaktion erfordert typischerweise die Verwendung einer starken Base wie Natriumhydrid und eines geeigneten Lösungsmittels wie Dimethylformamid .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ALKASAR-18 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der N4-Position.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen erfordern oft Nukleophile und geeignete Lösungsmittel.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Cytosine arabinoside (ara-C): The parent compound from which ALKASAR-18 is derived.

N4-alkyl derivatives of cytarabine: Other derivatives with varying alkyl chain lengths.

Uniqueness: this compound stands out due to its strong lipophilicity, which enhances its ability to penetrate cell membranes and exert its cytotoxic effects. This property makes it more effective than other similar compounds in targeting cancer cells .

Biologische Aktivität

N4-Octadecylcytosine β-D-arabinofuranoside (NOAC) is a synthetic derivative of cytosine arabinoside, designed to enhance cytotoxic activity and stability against metabolic degradation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of NOAC, summarizing its pharmacokinetics, mechanisms of action, antitumor efficacy, and relevant case studies.

- Chemical Name : N4-Octadecylcytosine β-D-arabinofuranoside

- CAS Number : 158233-67-1

- Molecular Formula : C27H49N3O5

- Molecular Weight : 495.703 g/mol

Pharmacokinetics

NOAC exhibits unique pharmacokinetic properties that contribute to its biological activity:

- Administration Routes : It can be administered both intravenously and orally, with studies indicating a low bioavailability of 1.1% from plasma and 12.9% from whole blood when taken orally .

- Half-Life : The mean residence time in plasma after intravenous administration is approximately 3.5 hours, while after oral administration, it extends to about 18 hours . This prolonged half-life suggests a potential for sustained therapeutic effects.

NOAC functions primarily as a cytotoxic agent by interfering with DNA synthesis. Its lipophilic nature allows it to penetrate cellular membranes more effectively than its parent compound, cytosine arabinoside. This enhanced permeability leads to increased intracellular concentrations of the drug, thereby augmenting its cytotoxic effects against cancer cells.

Antitumor Activity

NOAC has demonstrated significant antitumor activity in various preclinical models:

- In Vitro Studies : Research has shown that NOAC exhibits potent cytotoxic effects against mouse leukemia L1210 cells. The compound's efficacy was evaluated through cell viability assays, where it outperformed traditional chemotherapeutics like cytosine arabinoside .

- In Vivo Studies : In murine models, NOAC displayed substantial antitumor activity against human xenograft models. The compound's ability to maintain effective concentrations over extended periods post-administration correlates with improved therapeutic outcomes compared to standard treatments .

Case Studies and Research Findings

- Liposomal Formulation : A study explored the use of liposomal NOAC, which significantly enhanced its bioavailability and therapeutic index in vivo. The liposomal formulation allowed for targeted delivery and reduced systemic toxicity .

- Comparative Efficacy : In comparative studies against other nucleoside analogs, NOAC showed superior activity against resistant cancer cell lines, suggesting potential utility in overcoming multidrug resistance commonly observed in cancer therapy .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that NOAC induces apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle regulators .

Summary Table of Biological Activity

| Property | N4-Octadecylcytosine β-D-arabinofuranoside |

|---|---|

| CAS Number | 158233-67-1 |

| Molecular Weight | 495.703 g/mol |

| Administration Route | Intravenous / Oral |

| Bioavailability | 1.1% (plasma), 12.9% (whole blood) |

| Mean Residence Time | 3.5 h (IV), 18 h (oral) |

| Antitumor Activity | High efficacy against L1210 leukemia |

| Mechanism | Induces apoptosis via caspase activation |

Eigenschaften

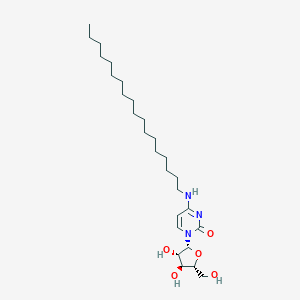

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34)/t22-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHQCEKUGWOYPS-URBBEOKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166385 | |

| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158233-67-1 | |

| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158233671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.